H-1152 dihydrochloride
Description
Therapeutic Significance of Rho-kinase InhibitionGiven their broad involvement in fundamental cellular processes, Rho-kinase (ROCK) proteins represent an important therapeutic target for a range of pathological conditions.nih.goveyewiki.orgiiarjournals.orgontosight.ainih.govwikipedia.orge-dmj.orgahajournals.orgPharmacological inhibitors of ROCK have demonstrated remarkable efficacy in numerous preclinical models.iiarjournals.orgwikipedia.org
The therapeutic potential of ROCK inhibition is being actively explored in several areas:
Cardiovascular Diseases: ROCK inhibitors are beneficial in various cardiovascular disorders, including hypertension, vasospasm (e.g., cerebral and coronary), arteriosclerosis, heart failure, ischemic stroke, and pulmonary hypertension. nih.govwikipedia.orge-dmj.orgahajournals.org
Cancer: ROCK inhibitors show promise in reducing tumor growth and metastasis, and can affect chemotherapy resistance in different tumor cell types. iiarjournals.orgontosight.ainih.govwikipedia.orgnih.gove-dmj.org
Ophthalmology: In the context of corneal diseases and glaucoma, ROCK inhibitors improve corneal wound healing, promote endothelial regeneration, and decrease intraocular pressure. eyewiki.orgwikipedia.org
Other Applications: They have also been studied for anti-erectile dysfunction effects wikipedia.org and in the treatment of nonalcoholic fatty liver diseases (NAFLD) and fibrosis. e-dmj.org Furthermore, ROCK inhibitors are widely utilized in cell culture practices, particularly for induced pluripotent stem cells (iPSCs) and embryonic stem cells, to limit cellular death and prevent dedifferentiation. wikipedia.org
The Chemical Compound H-1152: A Potent ROCK Inhibitor
H-1152, chemically known as (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride, is a well-characterized and highly selective Rho-kinase inhibitor. tocris.comcaymanchem.commedkoo.com It is a cell-permeable compound, allowing for its effective use in cellular studies. medkoo.comscbt.commedchemexpress.comnih.gov
Detailed Research Findings on H-1152:
H-1152 exhibits potent inhibitory activity against ROCK, with a reported Ki value of 1.6 nM for Rho-kinase. medchemexpress.comnih.govresearchgate.netarvojournals.org Its selectivity profile is a key feature, demonstrating significantly higher affinity for ROCK compared to other protein kinases. For instance, its IC50 value for ROCKII is 0.012 µM (12 nM). tocris.commedchemexpress.com
The selectivity of H-1152 over other kinases is summarized in the table below:
| Kinase Target | IC50 (µM) | Ki (µM) | Relative Selectivity (vs. Rho-kinase Ki) |
| ROCKII | 0.012 | - | - |
| Rho-kinase | - | 0.0016 | 1x |
| CaMKII | 0.180 | - | - |
| PKG | 0.360 | - | - |
| Aurora A | 0.745 | - | - |
| PKA | 3.03 | 0.63 | ~390x |
| PKC | 5.68 | 9.27 | ~5800x |
| MLCK | 28.3 | 10.1 | ~6300x |
| Src | 3.06 | - | - |
| Abl | 7.77 | - | - |
| EGFR | 50.0 | - | - |
| MKK4 | 16.9 | - | - |
| GSK3α | 60.7 | - | - |
| AMPK | 100 | - | - |
| P38α | 100 | - | - |
| tocris.commedchemexpress.comnih.govarvojournals.org |
H-1152 has been shown to inhibit sulprostone-induced contractions in guinea pig aorta with an IC50 of 190 nM, and it exhibits proerectile effects in rats. tocris.com In cellular studies, H-1152 effectively reduces the assembly of stress fibers in human Tenon's capsule fibroblasts, which are contractile bundles of actin and myosin II crucial for generating cytoskeletal tension. arvojournals.org Research also indicates that H-1152 can augment neurite extension in the presence of cultured Schwann cells and increase neurite length in both BMP4 and LIF cultures, without causing decreased neuronal survival or altering neuronal morphologies. medchemexpress.comnih.gov It has also been observed to inhibit MARCKS (myristoylated alanine-rich C kinase substrate) phosphorylation in LPA-treated cells with an IC50 value of 2.5 µM. medchemexpress.com
Compared to other well-known ROCK inhibitors, H-1152 demonstrates superior potency, being approximately 9 to 16 times more potent than Y-27632 and Fasudil (HA-1077). wikipedia.orgresearchgate.net A glycyl analog, Glycyl-H 1152 dihydrochloride, has also been developed, which shows improved selectivity for ROCKII, with an IC50 of 0.0118 µM for ROCKII. ontosight.aitocris.com
Structure
2D Structure
Properties
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOPDSJOLUQULZ-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880075 | |
| Record name | H 1152 dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871543-07-6, 451462-58-1 | |
| Record name | H 1152 dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
H 1152 As a Selective Rho Kinase Inhibitor
Historical Context and Development of H-1152
H-1152 is an isoquinoline (B145761) sulfonamide derivative, structurally related to the earlier Rho-kinase inhibitor HA-1077, also known as Fasudil flybase.orgnih.gov. Its development aimed to achieve higher potency and selectivity towards Rho-kinases compared to existing inhibitors. The compound was reported in 2002 by research groups including Sasaki, Suzuki, and Hidaka, and Ikenoya, Hidaka, and Hosoya, et al., marking its introduction as a novel and specific Rho-kinase inhibitor nih.gov. This development was significant in providing a more refined tool for studying the Rho-kinase pathway, which plays a crucial role in cellular functions such as contraction, motility, proliferation, and apoptosis nih.gov.
Comparative Selectivity of H-1152 Among Kinase Inhibitors
H-1152 exhibits a high degree of selectivity for Rho-kinases, distinguishing it from many other protein kinase inhibitors. This specificity is critical for accurately dissecting the functions of ROCKs in complex biological systems.
Specificity Profile Against ROCK Isoforms (ROCK1 and ROCK2)
H-1152 demonstrates potent inhibition of Rho-kinase, with a reported Ki value of 1.6 nM nih.gov. Specifically, it shows strong inhibitory activity against ROCK2, with an IC50 value of 12 nM wikidata.org. Some research indicates that H-1152 was developed with a particular focus on its selectivity for ROCK2 citeab.com.
Comparative Inhibition of Other Serine/Threonine Kinases
Beyond its primary targets, H-1152 exhibits significantly reduced inhibitory activity against a range of other serine/threonine kinases. For instance, it poorly inhibits PKA, PKC, and myosin light chain kinase (MLCK), with Ki values of 0.63 μM, 9.27 μM, and 10.1 μM, respectively nih.gov. More comprehensive profiling indicates IC50 values in the micromolar range for other kinases, highlighting its selectivity.
The comparative inhibitory activities of H-1152 against various serine/threonine kinases are summarized in the table below:
| Kinase Name | IC50 (µM) | Reference |
| ROCK2 | 0.012 | tocris.com |
| CaMKII | 0.180 | wikidata.orgtocris.com |
| PKG | 0.360 | wikidata.orgtocris.com |
| Aurora A | 0.745 | wikidata.orgtocris.com |
| PKA | 3.03 | wikidata.orgtocris.com |
| Src | 3.06 | wikidata.org |
| PKC | 5.68 | wikidata.orgtocris.com |
| Abl | 7.77 | wikidata.org |
| MLCK | 28.3 | wikidata.orgtocris.com |
| EGFR | 50.0 | wikidata.org |
| GSK3α | 60.7 | wikidata.org |
| AMPK | 100 | wikidata.org |
| P38α | 100 | wikidata.org |
Comparison with Other Rho-kinase Inhibitors
H-1152 demonstrates superior potency compared to other well-known Rho-kinase inhibitors such as Y-27632 and HA-1077 (Fasudil). H-1152 has a Ki value of 1.6 nM for ROCK, making it significantly more potent than Y-27632 (Ki = 140 nM) and HA-1077 (Ki = 330 nM) nih.gov. Reports indicate that H-1152 is 8-20 times more potent than Y-27632 and approximately a hundred times more potent than Fasudil flybase.orgciteab.com.
A comparative overview of the potency of H-1152 against other Rho-kinase inhibitors is provided below:
| Inhibitor Name | Ki (nM) | Reference |
| H-1152 | 1.6 | nih.gov |
| Y-27632 | 140 | nih.gov |
| HA-1077/Fasudil | 330 | nih.gov |
Molecular Mechanism of Rho-kinase Inhibition by H-1152
The inhibitory action of H-1152 on Rho-kinases is well-characterized at the molecular level, primarily involving competition with ATP.
ATP-Competitive Inhibition
H-1152 functions as an ATP-competitive inhibitor of Rho-kinase nih.govwikipedia.org. This means that H-1152 binds to the ATP-binding site of the kinase, thereby preventing ATP from binding and subsequently inhibiting the phosphorylation activity of the enzyme. This mechanism underlies its potent and selective inhibition of ROCK enzymes.
Impact on Myosin Light-Chain Phosphorylation
Myosin light chain (MLC) phosphorylation is a critical biochemical determinant of cellular contraction, particularly in smooth muscle cells and the trabecular meshwork (TM) tissue, which plays a role in aqueous humor outflow fishersci.pttranscriptionfactor.org. Rho-kinase is known to regulate smooth muscle contraction through various mechanisms, including direct MLC phosphorylation or inhibition of MLC phosphatase (MLCP) activity wikipedia.org.
Research has demonstrated that H-1152 significantly impacts MLC phosphorylation. In human TM cells, treatment with H-1152 (0.1–2 µM) reduced basal MLC phosphorylation fishersci.pttranscriptionfactor.org. Furthermore, studies in cadaver porcine eyes showed that H-1152 increased aqueous outflow facility in a dose-dependent manner, and this effect was associated with decreased MLC phosphorylation in the TM tissue fishersci.pttranscriptionfactor.org.
In cultured porcine coronary arteriolar smooth muscle cells (PCASMC), MLC phosphorylation at serine 19 (Ser19) induced by agonists such as endothelin-1 (B181129) (ET-1), thromboxane (B8750289) A2 mimetic U-46619, and 80 mM KCl was sensitive to H-1152, indicating the involvement of ROCK2 in regulating coronary arteriolar tone via MLC phosphorylation wikipedia.org. These findings collectively highlight H-1152's ability to modulate cellular contraction by influencing MLC phosphorylation, primarily through the Rho/Rho-kinase pathway fishersci.pttranscriptionfactor.orgwikipedia.org.
Effects on MARCKS Phosphorylation
Myristoylated alanine-rich C kinase substrate (MARCKS) is a prominent substrate of protein kinase C (PKC) and Rho-kinase, and its phosphorylation status is involved in various cellular functions, including cell motility and neurite outgrowth nih.govinvivochem.com.
H-1152 has been shown to highly inhibit MARCKS phosphorylation in human neuroteratoma (NT-2) cells when stimulated by the Rho-activator lysophosphatidic acid (LPA) citeab.comnih.govinvivochem.com. This inhibition is dose-dependent, with an IC50 value of 2.5 µM for MARCKS phosphorylation in LPA-treated cells citeab.comnih.gov. The effect was specifically observed at the Ser159 residue of MARCKS, as determined by phosphorylation site-specific antibody invivochem.com.
Notably, H-1152 exhibited a selective effect on MARCKS phosphorylation. While it effectively blocked LPA-induced phosphorylation, it showed no such obvious effects on MARCKS phosphorylation stimulated by phorbol-12,13-dibutyrate (B8117905) (PDBu) citeab.comnih.govinvivochem.com. This is in contrast to other Rho-kinase inhibitors like HA-1077 and Y-27632, which inhibited MARCKS phosphorylation induced by both LPA and PDBu in certain cellular contexts invivochem.com. This distinction suggests that Rho/Rho-kinase specifically phosphorylates MARCKS at the Ser159 residue in neuronal cells in response to LPA stimulation, and H-1152 serves as a valuable tool to confirm Rho-kinase's specific functions in such pathways invivochem.com.
Cellular and Subcellular Effects of H 1152
Impact on Cytoskeletal Organization
The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. nih.gov H-1152, by inhibiting ROCK, directly modulates the organization of the actin cytoskeleton, a key component of this network. nih.govarvojournals.org
Actin stress fibers are contractile bundles of actin and myosin II filaments that play a critical role in generating intracellular tension, maintaining cell shape, and facilitating adhesion. arvojournals.orgbiorxiv.org The formation and maintenance of these structures are heavily dependent on ROCK signaling. nih.gov
Treatment with H-1152 leads to a significant and dose-dependent disruption of actin stress fibers. arvojournals.orgnih.gov In human Tenon's capsule fibroblasts, administration of H-1152 resulted in a marked decrease in the abundance and length of stress fiber bundles. arvojournals.org Similarly, in microvascular endothelial cells, the non-selective inhibition of Rho kinases by compounds like H-1152 caused a decrease in cell-spanning F-actin fibers. nih.gov This disassembly of stress fibers is a direct consequence of inhibiting ROCK, which normally promotes the phosphorylation of myosin light chain and inhibits myosin light-chain phosphatase, actions that are essential for the assembly of contractile actin-myosin filaments. arvojournals.org
Focal adhesions are large, dynamic protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix. biorxiv.org They are essential for cell adhesion, migration, and signaling. The assembly of these structures is closely linked to the formation of actin stress fibers and is regulated by Rho kinase. nih.gov
By disrupting stress fiber formation, H-1152 consequently affects focal adhesion assembly. Inhibition of Rho kinases with H-1152 has been shown to reduce cell-matrix interactions in microvascular endothelial cells, evidenced by a decrease in the expression of the focal contact protein Hic-5. nih.gov Since Rho GTPases are known to regulate the formation of multimolecular focal complexes, their inhibition by H-1152 interferes with the stable anchoring of cells to their substrate. nih.gov
In studies on human Tenon's capsule fibroblasts, H-1152 treatment led to an increase in cell diameter and the sprouting of randomly oriented protrusions. arvojournals.org In another model, H-1152 altered the morphology of Schwann cells, causing them to develop narrower and longer spindles with more triangular cell bodies. nih.gov These changes reflect the loss of internal tension and cytoskeletal structure that stress fibers normally provide. Furthermore, the involvement of Rho GTPases in regulating cell adhesion to the substratum means that inhibitors like H-1152 can lead to the detachment of cells from their culture surface. nih.gov
Modulation of Cell Motility and Migration
Cellular movement is a complex process that relies on the coordinated regulation of contraction, adhesion, and cytoskeletal dynamics. H-1152 significantly impacts these processes through its inhibition of the ROCK pathway.
Cellular contractility, generated by the actin-myosin II system, is fundamental for processes like cell migration and tissue remodeling. arvojournals.org ROCK is a key promoter of this contractility. arvojournals.org
H-1152 has been demonstrated to be a powerful inhibitor of cell contraction. In an in vitro model using human Tenon's capsule fibroblasts populated in collagen gels, H-1152 suppressed the contraction of these lattices fivefold. arvojournals.orgnih.gov This effect is attributed to the disassembly of the contractile actin-myosin bundles that generate the necessary tension for such dynamic events. arvojournals.org
The ROCK signaling pathway is also implicated in the regulation of cell cycle progression and proliferation. nih.gov Research has shown that H-1152 can effectively suppress cell proliferation in certain cell types.
In human Tenon's capsule fibroblasts, incubation with H-1152 for four days resulted in an 80% to 90% reduction in the incorporation of BrdU and the upregulation of Ki-67, both of which are markers for cell proliferation. arvojournals.orgnih.gov This demonstrates a significant inhibitory effect on the proliferative activity of these cells.
Summary of H-1152 Effects on Cellular Processes
| Cellular Process | Cell Type | Key Effect of H-1152 | Reference |
|---|---|---|---|
| Actin Stress Fiber Dynamics | Human Tenon's Fibroblasts | Dose-dependent disassembly; decreased abundance and length. | arvojournals.org |
| Actin Stress Fiber Dynamics | Microvascular Endothelial Cells | Decreased cell-spanning F-actin fibers. | nih.gov |
| Cellular Morphology | Human Tenon's Fibroblasts | Increased cell diameter, sprouting of random protrusions. | arvojournals.org |
| Cellular Morphology | Schwann Cells | Narrower, longer spindles; more triangular cell body. | nih.gov |
| Cell Contraction | Human Tenon's Fibroblasts | Fivefold suppression of collagen lattice contraction. | arvojournals.orgnih.gov |
| Cell Proliferation | Human Tenon's Fibroblasts | 80-90% reduction in proliferation markers (BrdU, Ki-67). | arvojournals.orgnih.gov |
Influence on Neurite Growth and Neuronal Morphology
The compound H-1152, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has been a subject of significant research regarding its effects on the structural plasticity of neurons. Its primary mechanism of action involves the inhibition of the Rho/ROCK signaling pathway, which is a key regulator of actin cytoskeleton dynamics, growth cone collapse, and neurite retraction. nih.govfrontiersin.org By blocking this pathway, H-1152 facilitates processes essential for neuronal development and regeneration.
Promotion of Neurite Extension
Research has consistently demonstrated that H-1152 actively promotes the extension of neurites, the precursors to axons and dendrites, in various neuronal cell types. This effect is particularly notable in environments containing inhibitory molecules that typically restrict nerve growth.
In studies involving dorsal root ganglion (DRG) neurons, H-1152 has been shown to significantly increase the length of neurites. nih.govnih.gov When DRG neurons were cultured in an enriched environment, those treated with H-1152 exhibited a substantial increase in the average length of their longest neurites compared to untreated controls. nih.gov This effect was also observed when neurons were co-cultured with Schwann cells, which mimic the peripheral nervous system environment. nih.govnih.gov In these co-cultures, both H-1152 and another ROCK inhibitor, Y-27632, resulted in significantly longer neurites. nih.gov
Interestingly, H-1152's growth-promoting effect persists even when direct contact with supportive Schwann cells is prevented. In an experiment using a separation membrane, only the H-1152-treated group showed a statistically significant increase in neurite length compared to the control group, highlighting its potent activity. nih.govnih.gov
The table below summarizes the findings on neurite length in dissociated DRG neuron cultures.
| Experimental Condition | Treatment Group | Average Maximal Neurite Length (μm ± SE) |
|---|---|---|
| Neuron-Enriched Cultures nih.gov | Control (Medium Only) | 110.1 ± 7.8 |
| H-1152 | 185.4 ± 16.6 | |
| Neurons in Direct Contact with Schwann Cells nih.gov | Control | 190.4 ± 8.3 |
| H-1152 | 244.4 ± 11.4 | |
| Neurons Separated from Schwann Cells nih.gov | Control | 92.2 ± 8.0 |
| H-1152 | 123.5 ± 10.9 |
Furthermore, H-1152 has been shown to overcome the inhibitory effects of substrates like chondroitin (B13769445) sulphate proteoglycans (CSPGs), which are major components of the glial scar that forms after central nervous system (CNS) injury and a key reason for the failure of axonal regeneration. nih.govovid.com In vitro models have shown that H-1152 can partially restore neurite outgrowth of Ntera-2 neurons on these inhibitory CSPG substrates. nih.gov This suggests that H-1152 can effectively counteract signals that would normally cause growth cone collapse and inhibit axon extension. nih.govnih.gov Studies on PC-12 cells have also confirmed that H-1152 induces neurite outgrowth. researchgate.net
Effects on Neuronal Survival and Differentiation
The influence of H-1152 extends to neuronal health and maturation, although its effects appear to be context-dependent.
In terms of neuronal survival, multiple studies have indicated that H-1152 does not have a detrimental impact. Research on postnatal mouse spiral ganglion cultures found that exposure to H-1152 did not lead to decreased neuronal survival. medchemexpress.comnih.gov This suggests that the compound's mechanism of promoting neurite growth does not come at the cost of cell viability. Further evidence for a supportive role comes from a model of anterior ischemic optic neuropathy, where the administration of H-1152P (a derivative of H-1152) was found to significantly reduce the loss of retinal ganglion cells (RGCs) following an ischemic event, demonstrating a neuroprotective effect. arvojournals.org However, in a separate ex-vivo retinal explant model, H-1152 did not offer significant protection to RGCs, indicating that its neuroprotective capacity may vary depending on the specific type of injury or experimental model. nih.gov
Regarding neuronal differentiation and morphology, H-1152 appears to exert its influence primarily on neurite extension without broadly altering the fundamental morphology or differentiation patterns of the neurons. In the same spiral ganglion cultures, H-1152 did not cause any alterations in the ratios of different neuronal morphologies (e.g., bipolar, monopolar, or neurite-free). medchemexpress.comnih.gov This indicates that while it enhances the growth of processes, it does not fundamentally change the cell's established morphological type. The inhibition of the ROCK pathway, H-1152's target, has been shown to restore neuritogenesis in prion-infected 1C11 stem cells, preserving neuronal networks from retraction and disconnection, which supports a role in maintaining a differentiated neuronal state. nih.gov
The table below summarizes key findings on the effects of H-1152 on neuronal survival and morphology.
| Neuronal System | Effect on Survival | Effect on Morphology/Differentiation | Reference |
|---|---|---|---|
| Postnatal Mouse Spiral Ganglion Neurons | No decrease in neuronal survival observed. | No alterations in the ratios of different neuronal morphologies. | medchemexpress.comnih.gov |
| Retinal Ganglion Cells (Ischemia Model) | Significantly reduced cell loss (neuroprotective). | Promoted axonal regeneration. | arvojournals.org |
| Retinal Ganglion Cells (Ex-vivo Explant Model) | Did not significantly protect cells. | Not specified. | nih.gov |
| Prion-Infected 1C11 Stem Cells | Not specified. | ROCK inhibition restores neuritogenesis (differentiation). | nih.gov |
Preclinical Research Applications of H 1152 in Disease Models
Ocular Diseases
In the realm of ophthalmology, H-1152 has been extensively studied for its potential therapeutic effects in models of ocular diseases, particularly those related to the regulation of intraocular pressure (IOP).
Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy. nih.gov H-1152 has demonstrated a significant capacity to lower IOP in preclinical animal models. nih.govnih.gov Topical administration in rats resulted in a maximum IOP reduction of 28.1% within one hour. nih.govmdbneuro.com Similarly, in normotensive rabbit eyes, H-1152 induced a dose-dependent reduction in IOP, with the highest concentration leading to a 46.1% decrease. embopress.org The mechanisms underlying this IOP reduction are primarily attributed to the compound's effects on the conventional aqueous humor outflow pathway. nih.govnih.gov
The trabecular meshwork (TM) is a critical tissue in regulating aqueous humor outflow and, consequently, IOP. nih.govnih.gov H-1152 induces significant morphological changes in the TM. nih.govnih.gov In rat models, it causes an expansion of the intercellular spaces and a loss of extracellular material, particularly in the juxtacanalicular region of the TM. nih.govnih.gov These structural alterations are believed to reduce the resistance to aqueous humor outflow. nih.gov The compound's effect on the actin cytoskeleton of TM cells is a key driver of these morphological changes. nih.gov By inhibiting ROCK, H-1152 disrupts actin stress fibers and cellular adhesions within the TM, leading to a relaxation of the tissue. nih.govnih.gov
The morphological changes induced by H-1152 in the trabecular meshwork directly translate to an increase in the facility of aqueous humor outflow. mdbneuro.com Studies on enucleated porcine eyes have shown that H-1152 causes a dose-dependent increase in outflow facility. mdbneuro.com This is consistent with the effects of other ROCK inhibitors, which have been demonstrated to increase outflow by widening the extracellular spaces in the juxtacanalicular tissue and increasing the physical separation between connective tissue. mdbneuro.comfrontiersin.orginotiv.com By relaxing the TM and the inner wall cells of Schlemm's canal, H-1152 effectively reduces the resistance to aqueous drainage, thereby lowering IOP. nih.gov
In vitro studies on cultured human trabecular meshwork (HTM) cells have provided further insight into the cellular mechanisms of H-1152. nih.govmdbneuro.com Exposure of HTM cells to H-1152 leads to rapid and significant changes in cell morphology. nih.gov Within two hours, cells exhibit elongation and separation, accompanied by the deterioration and loss of actin stress fibers and focal adhesions. nih.govmdbneuro.com H-1152 has also been shown to significantly reduce the basal levels of myosin light chain (MLC) phosphorylation in HTM cells, a key step in cellular contraction. mdbneuro.com These findings confirm that the IOP-lowering effect of H-1152 is mediated by its direct action on the contractile properties and adhesive structures of HTM cells. nih.govnih.gov
| Parameter | Model/System | Key Finding | Reference |
|---|---|---|---|
| Intraocular Pressure (IOP) | Rats | Maximum reduction of 28.1% at 1 hour post-treatment. | nih.gov |
| Trabecular Meshwork Morphology | Rats | Expansion of intercellular spaces and loss of extracellular material in the juxtacanalicular region. | nih.govnih.gov |
| Aqueous Humor Outflow | Enucleated Porcine Eyes | Dose-dependent increase in outflow facility. | mdbneuro.com |
| Human Trabecular Meshwork (HTM) Cells | In Vitro Culture | Induced elongation, separation, and loss of actin stress fibers and focal adhesions within 2 hours. | nih.govmdbneuro.com |
Excessive wound healing and fibrosis can lead to the failure of glaucoma filtration surgery. H-1152 has demonstrated significant anti-fibrotic activity in ocular tissues, specifically in human Tenon's capsule fibroblasts. cuanschutz.edunih.gov In vitro studies have shown that H-1152P (a derivative of H-1152) effectively suppresses the key wound-healing activities of these cells. cuanschutz.edunih.govnih.gov It causes a dose-dependent disassembly of stress fibers and significantly impairs cell migration and the contraction of collagen lattices. cuanschutz.edunih.gov Furthermore, H-1152P has an antiproliferative effect, reducing the incorporation of BrdU and the expression of Ki-67, markers of cell proliferation, by 80% to 90%. cuanschutz.edunih.gov This suggests a potential role for H-1152 in modulating the fibrotic response in the eye.
| Parameter | Model/System | Key Finding | Reference |
|---|---|---|---|
| Cell Migration | Human Tenon's Capsule Fibroblasts | Suppressed migration by 3- to 3.5-fold. | cuanschutz.edunih.gov |
| Collagen Lattice Contraction | Human Tenon's Capsule Fibroblasts | Suppressed contraction fivefold. | cuanschutz.edunih.gov |
| Cell Proliferation (BrdU incorporation & Ki-67 expression) | Human Tenon's Capsule Fibroblasts | Reduced by 80% to 90% with 10 μM of H-1152P over 4 days. | cuanschutz.edunih.gov |
Glaucoma and Intraocular Pressure (IOP) Reduction Mechanisms
Neurological Disorders
The application of H-1152 in preclinical models of neurological disorders is an emerging area of investigation. The Rho/ROCK pathway is implicated in various aspects of central nervous system pathophysiology, including neuronal growth and regeneration. Preclinical research has begun to explore the potential of ROCK inhibitors, including H-1152, in neurodegenerative diseases.
In the context of Alzheimer's disease models, the ROCK2 selective inhibitor H-1152 has been shown to decrease hyperphosphorylated tau (p-tau) in primary neurons and neuroblastoma cell lines. nih.gov The accumulation of neurofibrillary tangles composed of p-tau is a hallmark pathology of Alzheimer's disease. nih.gov The mechanism for this reduction is linked to the elevation of autophagy, a cellular process for degrading and recycling cellular components, as evidenced by increased levels of LC3II and decreased p62, along with enhanced proteasomal activities. nih.gov
Alzheimer's Disease Pathology
Cardiovascular System
The RhoA/ROCK signaling pathway plays a critical role in the pathophysiology of various cardiovascular diseases, including hypertension, vasospasm, and arteriosclerosis. physiology.orgnih.gov This pathway influences vascular smooth muscle cell contraction, proliferation, and migration. nih.gov Consequently, ROCK inhibitors have been investigated for their therapeutic potential in cardiovascular medicine.
H-1152 (also referred to as H-1152P) is recognized as a potent ROCK inhibitor, more so than related compounds like fasudil. nih.gov Its potential applications in the cardiovascular system are based on the established role of ROCK in this domain. Inhibition of Rho-kinase is known to have significant vasodilatory effects and has been shown to be effective in reducing coronary spasm and myocardial ischemia in animal models and clinical studies with related compounds. physiology.orgnih.gov Long-term inhibition of this pathway has demonstrated beneficial effects in animal models of coronary vasospasm, arteriosclerosis, hypertension, and stroke. physiology.orgnih.gov
Table 2: Investigated Roles of ROCK Inhibition in Cardiovascular Disease
| Cardiovascular Condition | Role of Rho/ROCK Pathway | Therapeutic Potential of Inhibition |
|---|---|---|
| Coronary and Cerebral Vasospasm | Mediates hypercontraction of vascular smooth muscle cells. nih.gov | Inhibitors cause vasodilation, preventing spasms and ischemia. physiology.orgnih.gov |
| Hypertension | Contributes to increased vascular resistance. nih.gov | Enhances vasodilator responses. nih.gov |
| Arteriosclerosis | Promotes inflammation, smooth muscle cell proliferation, and migration. nih.gov | Long-term inhibition shows beneficial effects in animal models. physiology.org |
Regulation of Smooth Muscle Contraction (e.g., Aorta)
Vascular smooth muscle cell (VSMC) contraction is a fundamental process in the regulation of blood vessel diameter and blood pressure. This process is heavily dependent on the phosphorylation of the myosin light chain (MLC). The ROCK pathway plays a crucial role in this mechanism by phosphorylating and inactivating myosin light chain phosphatase (MLCP), thereby increasing the levels of phosphorylated MLC and promoting contraction.
H-1152, as a direct inhibitor of ROCK, effectively counteracts this process. In preclinical models using isolated rat aortas, H-1152 has been shown to attenuate phenylephrine-induced aortic contraction. By inhibiting ROCK, H-1152 prevents the inactivation of MLCP, leading to dephosphorylation of MLC and subsequent relaxation of the smooth muscle. This demonstrates the central role of the ROCK pathway in maintaining vascular tone and highlights the potential of H-1152 to modulate vascular contraction.
Table 1: Effect of H-1152 on Aortic Contraction
| Model System | Agonist | Effect of H-1152 |
|---|
Potential in Hypertension and Vascular Remodeling
Hypertension is often characterized by a sustained increase in peripheral vascular resistance, which can be attributed to both increased vasoconstriction and structural changes in the blood vessel walls, a process known as vascular remodeling. nih.govimrpress.com The RhoA/ROCK signaling pathway is implicated in both of these pathological processes. researchgate.net
Vascular remodeling in hypertension can involve changes such as thickening of the vessel walls and a reduction in lumen diameter, which contribute to the long-term elevation of blood pressure. nih.govimrpress.com Studies in animal models of hypertension have demonstrated that inhibition of the ROCK pathway can ameliorate these effects. The administration of ROCK inhibitors has been associated with a reduction in blood pressure and a partial reversal of vascular remodeling. researchgate.net These effects are thought to be mediated by the inhibition of smooth muscle cell proliferation and migration, as well as a reduction in extracellular matrix deposition, all of which are influenced by the ROCK pathway. While many studies in this area utilize various ROCK inhibitors, the specific actions of H-1152 in smooth muscle regulation suggest its potential applicability in these models.
Cancer Research
Inhibition of Cell Proliferation and Migration in Metastasis
The metastatic spread of cancer is a complex process that relies on the ability of tumor cells to proliferate, migrate, and invade surrounding tissues. nih.gov The ROCK pathway is a critical regulator of the actomyosin (B1167339) cytoskeleton, which governs cell motility and division. In numerous cancer types, the Rho/ROCK pathway is upregulated, contributing to a more aggressive and metastatic phenotype.
Preclinical studies have shown that H-1152 can effectively inhibit the proliferation and migration of various cancer cells. For instance, in models of pancreatic ductal adenocarcinoma (PDAC), treatment with H-1152 has been shown to induce morphological changes, reduce cellular contractile force generation, and impair invasion into three-dimensional collagen matrices. researchgate.net By disrupting the cytoskeletal dynamics controlled by ROCK, H-1152 can impede the key cellular processes required for metastasis.
Table 2: Preclinical Effects of H-1152 on Cancer Cell Lines
| Cancer Type | Cell Line | Observed Effect of H-1152 | Reference |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | KPC mouse and TKCC5 human cells | Blocking of ROCK substrate phosphorylation, reduced motility and invasion | researchgate.net |
Anti-tumor and Anti-invasive Activities (Indirectly via ROCK pathway)
The anti-tumor effects of H-1152 are mediated indirectly through its inhibition of the ROCK signaling pathway. google.com Oncogenic signals from various sources can lead to the constitutive activation of RhoA and, consequently, ROCK. google.com This sustained ROCK activity promotes cancer progression by enhancing cell contractility, stress fiber formation, and focal adhesion dynamics, which are all essential for cell invasion and tumor growth.
H-1152 intervenes by blocking the downstream effects of RhoA. By inhibiting ROCK, it prevents the phosphorylation of key substrates like MLC and LIM kinase, leading to disassembly of stress fibers and a reduction in cell contractility. This makes it more difficult for cancer cells to move and invade surrounding tissues. Research has demonstrated that H-1152 can completely inhibit the constitutive ROCK activity induced by oncogenes such as KITD814V, BCR-ABL, and FLT3N51, suggesting its broad applicability in cancers driven by these mutations. google.com
Pancreatic Beta-Cell Function and Diabetes Research
Impact on Glucose-Stimulated Insulin (B600854) Secretion
The role of the ROCK pathway in pancreatic beta-cell function is complex. Glucose-stimulated insulin secretion (GSIS) is the primary mechanism by which the body regulates blood glucose levels. siriusstore.com This process involves the transport of glucose into the beta-cell, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and finally, the exocytosis of insulin-containing granules.
Interestingly, while ROCK inhibition is beneficial in cardiovascular and cancer models, its effect on GSIS is nuanced. Some research indicates that ROCK1 is necessary for proper insulin secretion. nih.gov Studies involving the selective deletion of ROCK1 in pancreatic beta-cells have shown impaired GSIS. nih.gov However, other investigations have revealed a different role for ROCK inhibition in the context of beta-cell development. A chemical screen identified H-1152 as a compound that promotes the robust generation and maturation of insulin-expressing cells from human pluripotent stem cells. nih.govresearchgate.net The beta-like cells treated with H-1152 showed increased expression of mature beta-cell markers and, importantly, improved glucose-stimulated insulin secretion. nih.govresearchgate.net These findings suggest that inhibiting the ROCKII isoform with H-1152 may play a beneficial role in the development and functional maturation of beta-cells. nih.gov
Table 3: Effect of H-1152 on Pancreatic Beta-Cell Development
| Model System | Effect of H-1152 Treatment | Reference |
|---|---|---|
| Human Pluripotent Stem Cells | Promotes generation of insulin-expressing cells | nih.govresearchgate.net |
| H-1152-treated Beta-like Cells | Increased expression of mature beta-cell markers | nih.govresearchgate.net |
Role in Actin Cytoskeleton Dynamics in Beta-Cells
The actin cytoskeleton within pancreatic beta-cells plays a critical and complex role in the regulation of insulin secretion. Traditionally, a dense meshwork of actin filaments just beneath the plasma membrane, known as the cortical actin layer, is thought to act as a physical barrier, restricting the movement and fusion of insulin granules with the cell membrane in the resting state. nih.govsemanticscholar.org The dynamics of this actin network—the balance between filament polymerization and depolymerization—are therefore crucial for proper glucose-stimulated insulin secretion (GSIS).
The RhoA/ROCK signaling pathway is a master regulator of actin cytoskeleton dynamics and contractility. storkapp.me Inhibition of this pathway has been shown to impact insulin secretion. For instance, inhibiting RhoA, the upstream activator of ROCK, can significantly enhance insulin secretion from beta-cells. biorxiv.org H-1152, by directly inhibiting ROCK, influences the phosphorylation of downstream targets that control actin organization and myosin-driven contractility. nih.gov While studies directly visualizing the effect of H-1152 on the beta-cell cytoskeleton are limited, its role as a ROCK inhibitor suggests that it can induce disassembly of actin stress fibers. storkapp.me This modulation of the actin cytoskeleton is a likely mechanism through which ROCK inhibitors influence the secretory capacity of beta-cells, potentially by reducing the barrier effect of the cortical actin network and facilitating the access of insulin granules to the plasma membrane for release.
Promotion of Insulin-Expressing Pancreatic Beta-Like Cells from hPSCs
A significant challenge in diabetes research and therapy is the generation of functional, mature pancreatic beta-cells from human pluripotent stem cells (hPSCs). Research has demonstrated that H-1152 plays a crucial role in overcoming this hurdle. In a high-content chemical screen, H-1152 was identified as a potent promoter for the robust generation of insulin-expressing cells from multiple hPSC lines. researchgate.netnih.gov
Treatment with H-1152 during the differentiation process not only increases the quantity of insulin-producing cells but also enhances their quality and functional maturity. The resulting beta-like cells exhibit increased expression of key mature beta-cell markers and demonstrate improved glucose-stimulated insulin secretion in vitro. researchgate.netnih.gov When transplanted, these H-1152-treated cells show an enhanced ability to maintain glucose homeostasis. researchgate.netnih.gov Further investigation revealed that this effect is specifically mediated through the inhibition of ROCKII, identifying an unexpected and critical role for this pathway in the development and maturation of pancreatic beta-like cells. researchgate.netnih.gov
The table below summarizes the key findings on the effect of H-1152 on the differentiation of hPSCs into pancreatic beta-like cells.
| Finding | Observation | Reference |
| Increased Cell Number | H-1152 treatment robustly increases the generation of insulin-expressing (INS+) and c-peptide+ cells from various hPSC lines. | researchgate.netnih.gov |
| Enhanced Maturation | The generated cells show increased expression of mature beta-cell markers, including NKX6.1, INS, and UCN3. | researchgate.net |
| Improved Function | H-1152-treated cells exhibit improved glucose-stimulated insulin secretion (GSIS) in laboratory settings. | researchgate.netnih.gov |
| In Vivo Efficacy | Following transplantation into animal models, the cells demonstrate an enhanced capacity to regulate and maintain normal blood glucose levels. | researchgate.netnih.gov |
Stem Cell Biology
H-1152 and other ROCK inhibitors have become indispensable tools in the broader field of stem cell biology, influencing their fundamental properties of growth, differentiation, and the process of cellular reprogramming.
Stem Cell Growth and Differentiation
A major technical barrier in the culture of human pluripotent stem cells (hPSCs) is a phenomenon known as dissociation-induced apoptosis, or anoikis, where cells die when separated from one another. The ROCK signaling pathway becomes hyperactive during this process. captivatebio.com Inhibition of ROCK with molecules like H-1152 or the commonly used Y-27632 significantly increases the survival and attachment of single-dissociated hPSCs, making routine culture, passaging, and other manipulations far more efficient. captivatebio.commdpi.com
Beyond survival, ROCK inhibition also influences stem cell differentiation into various lineages. By modulating the actin cytoskeleton, H-1152 can impact the mechanical cues and cellular morphology that guide cell fate decisions. For example, ROCK inhibition has been shown to promote the differentiation and expansion of endothelial cells from embryonic stem cell-derived precursors. In suspension cultures of hPSCs, long-term exposure to a ROCK inhibitor can lead to more stable cell aggregate formation and an increase in cell division. mdpi.comnih.govresearchgate.net The effects can be context-dependent, as seen in kidney development models where H-1152 can either increase or decrease nephron formation depending on the dose. mdpi.com
Reprogramming of Somatic Cells
The generation of induced pluripotent stem cells (iPSCs) by reprogramming somatic cells (like skin fibroblasts) is a cornerstone of modern regenerative medicine. However, the process is notoriously inefficient. ROCK inhibitors have been found to significantly enhance the efficiency of this reprogramming. nih.gov
The mechanism behind this enhancement is primarily linked to the pro-survival effect of ROCK inhibition. quora.com During the initial stages of reprogramming, transduced somatic cells must be plated at a low density, often as single cells, which would normally trigger apoptosis. nih.gov The inclusion of a ROCK inhibitor in the culture medium during this critical phase prevents this cell death, allowing a much higher percentage of newly reprogramming cells to survive and form iPSC colonies. quora.comnih.gov This has facilitated the development of more robust and defined, feeder-free reprogramming systems, which are crucial for generating clinically compliant, patient-specific iPSCs. nih.gov While much of the foundational work in this area has used the ROCK inhibitor Y-27632, the shared mechanism of action makes H-1152 relevant for these applications. nih.govnih.gov
Advanced Methodologies and Research Techniques Utilizing H 1152
In Vitro Studies with Cultured Cell Lines
Human Trabecular Meshwork (HTM) Cells
Research utilizing H-1152 in primary cultures of human trabecular meshwork (HTM) cells has provided insights into the regulation of aqueous humor outflow and intraocular pressure. Treatment of HTM cells with H-1152 induces distinct morphological changes. Within hours of exposure to 20 μM of H-1152, HTM cells undergo elongation and separation. nih.gov These morphological alterations are accompanied by the deterioration and loss of actin stress fibers and focal adhesions. nih.gov These findings suggest that H-1152-induced changes in cell morphology, the actin cytoskeleton, and cellular adhesions within the trabecular meshwork are likely contributors to its observed effects on intraocular pressure. nih.gov
Table 1: Effects of H-1152 on Human Trabecular Meshwork (HTM) Cells
| Parameter | Treatment | Observation | Reference |
|---|---|---|---|
| Cell Morphology | 20 μM H-1152 | Elongation and separation of cells | nih.gov |
| Actin Cytoskeleton | 20 μM H-1152 | Deterioration and loss of actin stress fibers | nih.gov |
| Focal Adhesions | 20 μM H-1152 | Deterioration and loss of focal adhesions | nih.gov |
Human Neuronal Cells (NT-2, Neuroblastoma)
While dedicated studies on the effects of H-1152 on human teratocarcinoma (NT-2) and neuroblastoma cell lines are limited, existing research provides some context for its use in these neuronal models. It has been noted that higher concentrations of H-1152, in the range of 0.1 to 10 μM, are necessary to suppress ROCK activity in NT-2 cells compared to cell-free assays. This is potentially due to competition with the high intracellular concentrations of ATP. General research on neuroblastoma cell lines indicates their utility in studying neuronal differentiation and apoptosis. nih.gov However, specific data on H-1152-induced apoptosis or detailed morphological changes in these cell lines are not extensively documented in the reviewed literature. One study on various cell lines, not specifically NT-2 or neuroblastoma, indicated that H-1152 at concentrations of 0.5-10 μM did not decrease neuronal survival and did not alter the ratios of different neuronal morphologies. medchemexpress.com
Table 2: Observations on H-1152 in Human Neuronal Cells
| Cell Line | Observation | Implication | Reference |
|---|---|---|---|
| NT-2 | Higher concentrations (0.1-10 μM) required for ROCK inhibition | Intracellular ATP may compete with H-1152 | |
| General Neuronal Cells | 0.5-10 μM H-1152 did not decrease neuronal survival | Suggests a lack of general cytotoxicity at these concentrations | medchemexpress.com |
| General Neuronal Cells | 1, 5, or 10 μM H-1152 did not alter neuronal morphology ratios | Indicates specificity of action rather than broad morphological disruption | medchemexpress.com |
Dorsal Root Ganglion Neurons and Schwann Cell Co-cultures
In co-cultures of dorsal root ganglion (DRG) neurons and Schwann cells, H-1152 has been shown to augment neurite extension. When these co-cultures were incubated with H-1152, the average length of the longest neurites was significantly increased compared to control groups. Specifically, in the presence of direct contact with Schwann cells, neurons treated with H-1152 exhibited an average neurite length of 244.4 μm, a notable increase from the 190.4 μm observed in control cultures. nih.gov Interestingly, when the neurons and Schwann cells were separated by a porous membrane, only the H-1152 treated group showed a significant increase in neurite length, suggesting a potent, direct effect on the neurons that is further enhanced by Schwann cell contact. nih.gov H-1152, to a lesser extent than the ROCK inhibitor Y-27632, also induced morphological changes in Schwann cells, causing them to appear as narrower and longer spindles with a more triangular cell body. nih.gov
Table 3: Effect of H-1152 on Neurite Extension in DRG Neuron and Schwann Cell Co-cultures
| Culture Condition | Treatment | Average Neurite Length (μm) | Reference |
|---|---|---|---|
| Direct Contact with Schwann Cells | Control | 190.4 ± 8.3 | nih.gov |
| Direct Contact with Schwann Cells | H-1152 | 244.4 ± 11.4 | nih.gov |
Pancreatic Beta-Cells
The application of H-1152 in the context of pancreatic beta-cell research has revealed its role in promoting the maturation of human pancreatic beta-like cells derived from human pluripotent stem cells (hPSCs). A high-content chemical screen identified H-1152 as a potent inducer of insulin-expressing cells. nih.govresearchgate.net Treatment with H-1152 led to an increased expression of mature beta-cell markers and improved glucose-stimulated insulin (B600854) secretion (GSIS). nih.govresearchgate.net These findings highlight an unexpected role for the ROCKII pathway in the development and maturation of beta-like cells and suggest that inhibition of this pathway with H-1152 could be a valuable strategy for generating functional beta-cells for research and therapeutic applications. nih.govresearchgate.net
Table 4: Impact of H-1152 on Pancreatic Beta-Cell Maturation
| Parameter | Effect of H-1152 Treatment | Outcome | Reference |
|---|---|---|---|
| Insulin-expressing cells | Promotes robust generation from hPSCs | Increased number of beta-like cells | nih.govresearchgate.net |
| Mature beta-cell markers | Increased expression | Enhanced cellular maturity | nih.govresearchgate.net |
| Glucose-stimulated insulin secretion (GSIS) | Improved | Enhanced functional capacity | nih.govresearchgate.net |
Scleral Fibroblasts
In studies involving primary human peripapillary scleral (PPS) fibroblasts, H-1152 has been utilized to investigate the mechanisms of scleral remodeling, a process relevant to conditions like glaucoma. The ROCK inhibitor was found to reduce the transdifferentiation of scleral fibroblasts into myofibroblasts, a key event in fibrotic processes. Specifically, treatment with 10 μM H-1152 reduced α-smooth muscle actin (α-SMA) expression, a marker of myofibroblast differentiation, by 72%. nih.gov Furthermore, H-1152 significantly inhibited the contractility of these cells, as demonstrated by a 33% reduction in collagen gel contraction at a concentration of 10 μM. nih.gov These results indicate that ROCK inhibition can effectively counteract pro-fibrotic changes in scleral fibroblasts.
Table 5: Influence of H-1152 on Scleral Fibroblast Behavior
| Parameter | Treatment | Result | Reference |
|---|---|---|---|
| α-SMA Expression | 10 μM H-1152 | 72% reduction | nih.gov |
| Collagen Gel Contraction | 10 μM H-1152 | 33% reduction (P = 0.0019) | nih.gov |
Human Tenon's Capsule Fibroblasts
The role of Rho-kinase signaling in the wound-healing activities of human Tenon's capsule fibroblasts has been elucidated through the use of H-1152. In vitro studies have shown that H-1152 significantly suppresses several key aspects of the wound-healing response in these cells without causing toxic effects. Incubation with 10 μM of H-1152 for four days resulted in an 80% to 90% reduction in cell proliferation, as measured by BrdU incorporation and Ki-67 expression. Furthermore, H-1152 dose-dependently caused the disassembly of stress fibers and significantly suppressed cell migration by 3- to 3.5-fold. The contractile activity of these fibroblasts was also markedly inhibited, with a fivefold suppression of collagen lattice contraction.
Table 6: Effects of H-1152 on Human Tenon's Capsule Fibroblasts
| Parameter | Treatment | Effect | Reference |
|---|---|---|---|
| Cell Proliferation (BrdU incorporation and Ki-67 expression) | 10 μM H-1152 for 4 days | 80-90% reduction (P < 0.01) | |
| Cell Migration | H-1152 | 3- to 3.5-fold suppression | |
| Collagen Lattice Contraction | H-1152 | Fivefold suppression | |
| Stress Fiber Assembly | H-1152 | Dose-dependent disassembly |
In Vivo Animal Models
In vivo studies are crucial for understanding the physiological effects of kinase inhibitors. H-1152 has been investigated in several animal models to explore its therapeutic potential in different disease contexts.
The efficacy of H-1152 in reducing intraocular pressure (IOP), a primary risk factor for glaucoma, has been evaluated in both rat and rabbit models. In rats, topical application of H-1152 resulted in a significant and time-dependent reduction in IOP. nih.gov The maximal decrease observed was 3.80 ± 0.33 mmHg, which corresponded to a 28.1% reduction from the baseline, occurring one hour after administration. nih.gov This physiological effect was correlated with morphological changes in the eye's trabecular meshwork (TM), the tissue responsible for aqueous humor outflow. nih.gov Ultrastructural studies revealed that H-1152 induced an expansion of intercellular spaces and a loss of extracellular material in the juxtacanalicular region of the TM, suggesting that the compound lowers IOP by increasing outflow facility. nih.gov
Similarly, studies in New Zealand White rabbits demonstrated a potent, dose-dependent IOP-lowering effect. nih.govnih.gov In normotensive rabbits, a 1% (28 mM) solution of H-1152P, a derivative, reduced IOP by as much as 46.1 ± 5.0%. nih.govnih.gov The compound was also effective in a rabbit model of ocular hypertension, where it significantly lowered elevated IOP for up to 300 minutes. nih.govnih.gov These findings in both rat and rabbit models underscore the role of the ROCK pathway in regulating aqueous humor dynamics and highlight H-1152 as a significant tool for glaucoma research.
While direct studies of H-1152 in Alzheimer's disease (AD) transgenic mice are not extensively detailed in the searched literature, its mechanism of action is highly relevant to the field. The ROCK pathway is implicated in the pathogenesis of AD, particularly in the hyperphosphorylation of the tau protein, which forms neurofibrillary tangles—a hallmark of the disease. Research has shown that ROCK inhibitors can influence tau pathology. Specifically, the ROCK2 selective inhibitor H-1152 has been found to decrease phosphorylated tau in primary neurons and neuroblastoma cell lines. nih.gov
Transgenic mouse models, which are engineered to express human genes associated with familial AD (e.g., mutations in Amyloid Precursor Protein (APP) and Presenilin-1 (PS1)), are standard tools for studying AD pathology. umcg.nlphylumtech.com The application of ROCK inhibitors like Fasudil in these models has been shown to decrease both amyloid-beta (Aβ) and tau pathologies. nih.gov Given that H-1152 targets the same ROCK pathway, it serves as a critical molecular probe to investigate the downstream effects of ROCK inhibition on AD-related cellular events, such as autophagy and proteasomal activities, which are crucial for clearing protein aggregates. nih.gov
Caenorhabditis elegans is a powerful and widely used model organism in neurodegeneration research due to its genetic tractability, short lifespan, and transparent body, which allows for the direct observation of neuronal processes and protein aggregation in vivo. frontiersin.orgnih.govnih.gov Transgenic C. elegans have been developed to model various neurodegenerative diseases, including those characterized by the aggregation of proteins like tau and α-synuclein. nih.govnih.gov These models enable researchers to conduct genetic and chemical screens to identify modifiers of neurotoxicity and aggregation. nih.gov
While the Rho-kinase pathway is a subject of interest in neuronal function, specific studies detailing the application of H-1152 in C. elegans neurodegeneration models were not prominently identified in the reviewed literature. However, the established role of ROCK in cytoskeletal dynamics and neurite outgrowth makes its inhibitors, such as H-1152, relevant candidates for investigation in these models to explore their potential effects on neuronal integrity and the pathogenic processes associated with protein aggregation. nih.govnih.gov
The role of the ROCK pathway in smooth muscle contraction has been extensively studied using isolated guinea pig aorta. In this ex vivo model, H-1152 demonstrates potent inhibitory effects on aortic contraction. medchemexpress.combiorxiv.org In studies using the prostanoid EP3 receptor agonist sulprostone (B1662612) to induce contraction in a Ca²⁺-free environment, H-1152 abolished these contractions with a reported IC₅₀ value of 190 nM. medchemexpress.combiorxiv.org This indicates that H-1152 effectively blocks the Ca²⁺-sensitization pathway mediated by Rho-kinase. medchemexpress.com
Furthermore, H-1152 was shown to inhibit contractions induced by other agents like phenylephrine. medchemexpress.com The compound's inhibitory profile was compared to other ROCK inhibitors, such as Y-27632, with H-1152 generally showing higher potency. medchemexpress.com These studies in guinea pig aorta are fundamental in characterizing the pharmacological activity of H-1152 as a vasodilator and confirming its mechanism of action through the inhibition of the Rho-kinase pathway in vascular smooth muscle. medchemexpress.combiorxiv.org
Biochemical and Molecular Assays
Biochemical and molecular assays are essential for quantifying the potency and selectivity of enzyme inhibitors like H-1152 at a molecular level.
Kinase activity assays are the primary method for determining the inhibitory potency of compounds against their target enzymes. For H-1152, these assays have established it as a highly potent inhibitor of ROCK. The inhibitory constant (Kᵢ), which reflects the binding affinity of the inhibitor to the enzyme, has been determined to be 1.6 nM for H-1152 against Rho-kinase. nih.govmedchemexpress.com
The half-maximal inhibitory concentration (IC₅₀) is another critical parameter, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The IC₅₀ value for H-1152 against ROCK2 is 12 nM. medchemexpress.com To assess selectivity, H-1152 has been tested against a panel of other protein kinases. These assays reveal a high degree of selectivity for ROCK. For instance, its IC₅₀ values for other kinases are significantly higher, indicating much weaker inhibition. medchemexpress.com This selectivity is crucial for its use as a specific research tool to probe the function of the ROCK signaling pathway without confounding effects from the inhibition of other kinases. medchemexpress.com
Table 1: Inhibitory Activity of H-1152 Against Various Kinases
| Kinase Target | Parameter | Value | Reference |
|---|---|---|---|
| ROCK2 | IC₅₀ | 12 nM | medchemexpress.com |
| Rho-kinase | Kᵢ | 1.6 nM | nih.govmedchemexpress.com |
| CaMKII | IC₅₀ | 180 nM | medchemexpress.com |
| PKG | IC₅₀ | 360 nM | medchemexpress.com |
| Aurora A | IC₅₀ | 745 nM | medchemexpress.com |
| PKA | IC₅₀ | 3.03 µM | medchemexpress.com |
| PKC | IC₅₀ | 5.68 µM | medchemexpress.com |
| MLCK | IC₅₀ | 28.3 µM | medchemexpress.com |
Immunofluorescence and Microscopy for Cytoskeletal Analysis
Immunofluorescence and microscopy techniques are fundamental in visualizing the cellular effects of H-1152, particularly on the actin cytoskeleton. In studies involving human trabecular meshwork (HTM) cells, treatment with H-1152 leads to distinct morphological changes observable through microscopy. Within hours of exposure, HTM cells exhibit elongation, separation, and a significant loss of actin stress fibers and focal adhesions. nih.gov This disruption of the cytoskeletal architecture is a key indicator of the compound's mechanism of action.
Similarly, in human Tenon's capsule fibroblasts, H-1152P (a derivative of H-1152) induces a dose-dependent disassembly of stress fibers. arvojournals.orgnih.gov Staining for filamentous actin (F-actin) with reagents like Alexa-phalloidin reveals a reduction in the abundance and length of actin bundles, accompanied by changes in cell shape, such as an increase in cell diameter and the sprouting of protrusions. arvojournals.org These analyses demonstrate that H-1152 effectively alters the contractile state of cells by reorganizing the actin cytoskeleton, a central function of ROCK inhibition. arvojournals.org
Western Blot Analysis of Protein Phosphorylation (e.g., MARCKS, Adducin, ptau, LC3II, p62)
Western blot analysis is a crucial technique for quantifying the effect of H-1152 on the phosphorylation state of specific ROCK substrates. This method allows researchers to confirm the compound's inhibitory activity on a molecular level.
MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): H-1152 has been shown to potently inhibit the phosphorylation of MARCKS, a known substrate of both ROCK and Protein Kinase C (PKC). In human neuronal cells stimulated with a Rho-activator, H-1152 dose-dependently inhibits MARCKS phosphorylation. medchemexpress.com
Adducin: Adducin is a cytoskeletal protein whose function is modulated by phosphorylation by kinases including ROCK and PKA. arvojournals.orgnih.gov While ROCK phosphorylates adducin to promote its interaction with F-actin, studies utilizing H-1152 have employed Western blot to confirm that the inhibitor does not significantly interfere with PKA-dependent phosphorylation of adducin, highlighting its specificity for the ROCK pathway. arvojournals.orgnih.gov
ptau (Phosphorylated tau): In cellular models of tauopathy, H-1152 has been demonstrated to reduce the levels of hyperphosphorylated tau. nih.gov Western blot analysis using phosphorylation-specific tau antibodies (such as PHF-1, CP13, AT180, and AT270) revealed that H-1152 treatment significantly decreases the phosphorylation of tau at these specific epitopes. nih.gov This suggests a role for ROCK signaling in the pathology of tau-related neurodegenerative diseases.
LC3II and p62: The proteins LC3II and p62 are key markers used to monitor autophagy. While Western blotting is the standard method to measure their levels, specific studies detailing the direct effects of H-1152 on these markers are not extensively documented in the available research. An increase in the LC3-II to LC3-I ratio is indicative of autophagosome formation, while p62 levels are typically inversely correlated with autophagic flux. nih.govnih.gov Further investigation is required to fully characterize the role of H-1152 in modulating the autophagy pathway.
| Protein Target | Observed Effect of H-1152 | Cell/Model System | Key Finding |
|---|---|---|---|
| MARCKS | Inhibition of phosphorylation | Human neuronal cells | Demonstrates potent inhibition of a key ROCK substrate. medchemexpress.com |
| Adducin | No significant interference with PKA-dependent phosphorylation | Human Tenon's capsule fibroblasts | Highlights the specificity of H-1152 for ROCK over other kinases like PKA. arvojournals.org |
| ptau (at various epitopes) | Reduced phosphorylation | M1C cells (tau-expressing) | Indicates a potential therapeutic mechanism for tauopathies by reducing pathological tau hyperphosphorylation. nih.gov |
Measurement of Intraocular Pressure (IOP) in Animal Models
A primary application of H-1152 in research is the in vivo measurement of its effect on intraocular pressure (IOP) in various animal models, which is critical for assessing its potential as a glaucoma therapeutic. Topical administration of H-1152 has been shown to cause a significant and dose-dependent reduction in IOP in both normotensive and hypertensive animal eyes. nih.gov
In studies using rats, a single topical application of H-1152 resulted in a significant decrease in IOP that was sustained for several hours. nih.gov The maximum reduction was observed approximately one hour post-treatment. nih.gov Similarly, in rabbit models, H-1152P demonstrated a potent IOP-lowering effect in both normal and ocular hypertensive eyes. The magnitude of IOP reduction was found to be dose-dependent.
| Animal Model | H-1152 Formulation | Key Finding on IOP Reduction | Duration of Effect |
|---|---|---|---|
| Rat | H-1152 | Maximum reduction of 28.1% from baseline at 1 hour post-treatment. nih.gov | Significant reduction from 0.5 to 6 hours. nih.gov |
| Rabbit (Normotensive) | H-1152P | Dose-dependent reduction; 7.2 ± 1.9 mmHg decrease at 28 mM. | Duration was dose-dependent. |
| Rabbit (Ocular Hypertensive) | H-1152P (28 mM) | Maximum reduction of 10.6 ± 2.3 mmHg at 90 minutes. | Significant reduction for up to 300 minutes. |
Analysis of Aqueous Humor Outflow
The IOP-lowering effect of H-1152 is primarily attributed to its ability to increase the outflow of aqueous humor through the conventional (trabecular) pathway. nih.gov Research methodologies to quantify this effect involve direct measurement of outflow facility in preclinical models and morphological analysis of the tissues involved.
By inhibiting ROCK, H-1152 relaxes the trabecular meshwork and Schlemm's canal cells. nih.gov This cellular relaxation, stemming from the disassembly of actin stress fibers, is thought to reduce the resistance to aqueous humor drainage. nih.gov Morphological studies using electron microscopy on rat eyes treated with H-1152 reveal an expansion of the intercellular spaces in the juxtacanalicular region of the trabecular meshwork. nih.gov This structural change facilitates the passage of aqueous humor, thereby increasing outflow and lowering IOP. While direct outflow facility measurements with H-1152 are not as commonly cited as for other ROCK inhibitors like Y-27632, the morphological evidence strongly supports this mechanism. nih.govresearchgate.net
| Methodology | Model System | Observed Effect of H-1152 | Inferred Mechanism |
|---|---|---|---|
| Light and Electron Microscopy | Rat Eyes | Expansion of intercellular spaces in the juxtacanalicular trabecular meshwork; loss of extracellular material. nih.gov | Reduced hydraulic resistance in the conventional outflow pathway. nih.gov |
| Immunofluorescence | Cultured Human Trabecular Meshwork Cells | Loss of actin stress fibers and focal adhesions. nih.gov | Decreased cell contractility and stiffness, leading to increased outflow. nih.gov |
Quantification of RhoA Activity
Common methods to measure RhoA activity include pull-down assays that use specific RhoA effectors, like Rhotekin, to selectively bind to the active, GTP-bound form of RhoA. nih.gov In research settings, experiments might involve stimulating a pathway that activates RhoA and then treating with H-1152 to demonstrate that the resulting cellular phenotype is mediated by ROCK and not another RhoA effector. nih.gov By inhibiting ROCK with H-1152, researchers can isolate and confirm that the observed biological responses, such as changes in cell contraction or gene expression, are specifically dependent on ROCK activity downstream of RhoA. medchemexpress.com
Future Directions and Translational Potential of H 1152 Research
Elucidating Nuances of ROCK Isoform Specificity
Rho-associated protein kinases exist as two isoforms, ROCK1 and ROCK2, which share significant homology, particularly within their kinase domains nih.gov. While both isoforms are ubiquitously expressed, their distribution can vary, with ROCK1 being more abundant in lung, liver, spleen, kidney, and testis, and ROCK2 being more prominent in the brain and heart nih.gov.
H-1152 demonstrates high selectivity for ROCKII, with an IC50 value of 0.012 µM for ROCKII compared to significantly higher IC50 values for other protein kinases such as CAMKII (0.180 µM), PKG (0.360 µM), Aurora A (0.745 µM), PKA (3.03 µM), PKC (5.68 µM), and MLCK (28.3 µM) tocris.comrndsystems.com. This selectivity profile is crucial for future research, as understanding the distinct, non-redundant functions of ROCK1 and ROCK2 in specific cell types and disease contexts is paramount for developing highly targeted therapies nih.gov. For instance, studies have indicated that ROCK1 and ROCK2 can have differential effects on cellular processes like stress fiber disassembly and MYPT1 activity in fibroblasts and vascular smooth muscle cells, respectively nih.gov. Further elucidation of H-1152's precise interactions and effects on each isoform will guide the development of more isoform-specific inhibitors, potentially leading to fewer off-target effects and enhanced therapeutic outcomes.
Exploration of H-1152 in Other Disease Pathologies
The broad involvement of the RhoA/ROCK signaling pathway in various physiological and pathological processes makes H-1152 a compound of interest for exploration in diverse disease pathologies.
Glaucoma: H-1152 has been shown to significantly decrease intraocular pressure (IOP) in rat eyes by affecting the ultrastructure of the trabecular meshwork (TM) and disrupting actin filaments, leading to a "relaxation" of the trabecular-outflow pathway and improved aqueous humor outflow nih.govnih.gov. Furthermore, H-1152 has demonstrated a stimulatory effect on corneal endothelial cell (CEC) migration and proliferation in vitro, promoting the healing of injured corneal endothelium in vivo, suggesting its potential as a topical therapy for corneal endothelial disease nih.gov.
Neurodegenerative Diseases: In the context of neurodegenerative disorders like Alzheimer's disease (AD), H-1152, as a ROCK2 selective inhibitor, has been shown to decrease ptau in primary neurons and neuroblastoma cell lines nih.govfrontiersin.orgfrontiersin.org. It also elevated LC3II and lowered p62, consistent with an elevation of autophagy, and increased chymotrypsin-like 20S and trypsin-like 26S proteasomal activities, indicating its role in activating degradation pathways that remove protein aggregates nih.govfrontiersin.org. While H-1152 has shown neuroprotective potential, some studies suggest other ROCK inhibitors like Y-33075 may exhibit more pronounced neuroprotective and anti-inflammatory effects in retinal ganglion cells dovepress.comresearchgate.net.
Cardiovascular Diseases: H-1152 has been investigated for its effects on smooth muscle contraction, particularly in conditions like hypertension and cerebral vasospasm. It potently attenuates acetylcholine-stimulated contraction in hypertensive rat models, indicating its potential in combating vascular pathologies physiology.org.
Cancer: Glycyl-H-1152, an analog, has been used in research to study the effects of ROCK inhibition on cell migration and proliferation in the context of tumor metastasis ontosight.ai. The Rho/ROCK activity and gene expression are increased in various cancers, suggesting a potential role for ROCK inhibitors in cancer therapy mdpi.com.
Development of Improved Analogs (e.g., Glycyl-H-1152)
The development of H-1152 analogs represents a significant direction in enhancing its therapeutic utility. Glycyl-H-1152, a glycyl derivative of H-1152, is a notable example ontosight.aitocris.comhellobio.commedchemexpress.comtocris.comcaymanchem.com. This analog was designed to improve upon the properties of the parent compound.
Enhanced Selectivity and Potency
Glycyl-H-1152 demonstrates improved selectivity for ROCKII compared to H-1152 tocris.commedchemexpress.comtocris.com. Its IC50 value for ROCKII is 0.0118 µM, while its inhibitory activities against other kinases are significantly lower: Aurora A (2.35 µM), CAMKII (2.57 µM), PKG (3.26 µM), PKA (>10 µM), and PKC (>10 µM) tocris.comtocris.com. This enhanced selectivity profile is a key advantage, as it reduces the likelihood of off-target effects that could be associated with broader kinase inhibition.
The potency of Glycyl-H-1152 is also superior to that of other established ROCK inhibitors, including Y-27632 (Ki = 220 nM) and HA-1077 (IC50 = 158 nM), with an IC50 of 11.8 nM for ROCK2 caymanchem.com. H-1152 itself is highly potent, with a Ki value of 1.6 nM and an IC50 of 12 nM for ROCK2, and is considered 8–20 times more potent than Y-27632 and HA-1077 in inhibiting cellular contraction medchemexpress.comnih.gov. The structural modifications, such as the addition of a glycyl group, contribute to these improved pharmacological characteristics, making Glycyl-H-1152 a more refined tool for targeted ROCK inhibition ontosight.aitocris.commedchemexpress.comtocris.comcaymanchem.com.
The following table summarizes the comparative inhibitory activities of H-1152 and Glycyl-H-1152 against various kinases:
| Kinase | H-1152 IC50 (µM) tocris.comrndsystems.com | Glycyl-H-1152 IC50 (µM) tocris.comtocris.com |
| ROCKII | 0.012 | 0.0118 |
| CAMKII | 0.180 | 2.57 |
| PKG | 0.360 | 3.26 |
| Aurora A | 0.745 | 2.35 |
| PKA | 3.03 | >10 |
| PKC | 5.68 | >10 |
| MLCK | 28.3 | Not specified |
Synergistic Effects with Other Therapeutic Agents
Investigating the synergistic potential of H-1152 with other therapeutic agents is a promising avenue for enhancing treatment efficacy and potentially reducing required dosages. For instance, H-1152 has demonstrated synergistic effects when combined with β2 agonists and force oscillation in promoting the relaxation of airway smooth muscle asme.org. This suggests a mechanopharmacological approach where H-1152 contributes to cytoskeletal softening, thereby augmenting the effects of other interventions asme.org. In the context of glaucoma, ROCK inhibitors, including H-1152, have the potential to work synergistically with other topical glaucoma medications to further reduce intraocular pressure nih.govresearchgate.net. Such combination therapies could lead to more effective and comprehensive treatment strategies across various conditions.
Biomarker Development for ROCK Inhibition (e.g., LRRK2 phosphorylation, Rab10)
The development of robust biomarkers is critical for assessing target engagement and pharmacodynamic responses to ROCK inhibitors like H-1152, particularly in complex diseases such as Parkinson's disease (PD). Leucine-rich repeat kinase 2 (LRRK2) is a promising therapeutic target for PD, and LRRK2 kinase inhibitors are currently in clinical trials researchgate.netfrontiersin.org.
H-1152 has been utilized in studies investigating LRRK2, though it is considered a non-selective LRRK2 kinase inhibitor researchgate.net. Key biomarkers for LRRK2 kinase inhibition include LRRK2 phosphorylation, specifically at the Ser1292 site, which is a significant autophosphorylation site, and the phosphorylation of LRRK2 substrates such as Rab10 at Thr73 researchgate.netfrontiersin.orgdntb.gov.uanih.govfrontiersin.org. Mutations in LRRK2 that increase its kinase activity are a common cause of familial PD, and these mutations enhance the phosphorylation of Rab proteins like Rab10 nih.gov.
Multiplexed targeted mass spectrometry assays are being developed to quantify endogenous levels of LRRK2-phosphorylated Rab substrates (e.g., Rab1, Rab3, Rab8, Rab10, Rab35, and Rab43) and total levels of Rabs, LRRK2, and LRRK2-phosphorylated at Ser910 and Ser935 biomarker sites nih.gov. These advancements in biomarker development will enable more precise monitoring of the efficacy of ROCK inhibitors and LRRK2-targeted therapies, facilitating biomarker-guided entry into clinical trials and providing insights into cellular dysfunctions relevant to Parkinson's disease researchgate.netfrontiersin.orgnih.govfrontiersin.org.
Q & A
Q. What is the molecular mechanism of H-1152 as a Rho-kinase (ROCK) inhibitor, and how does its selectivity compare to other inhibitors like Y-27632?
H-1152 is an ATP-competitive, membrane-permeable inhibitor targeting ROCK with high specificity (Ki = 1.6 nM). It exhibits >100-fold selectivity over other serine/threonine kinases (e.g., PKA, PKC, MLCK) . Unlike Y-27632, which has broader kinase activity, H-1152’s isoquinoline sulfonamide structure enhances specificity, making it ideal for isolating ROCK-dependent pathways in cellular assays .
Q. What experimental concentrations of H-1152 are effective in in vitro studies, and how should dose-response curves be optimized?
Effective in vitro doses range from 0.1–20 µM depending on cell type and assay. For example:
- MARCKS phosphorylation inhibition : IC50 = 2.5 µM in LPA-stimulated NT-2 cells .
- Neurite outgrowth enhancement : 10 µM in BMP4/LIF-treated neurons .
- Cell morphology changes : 20 µM in human trabecular meshwork cells . Always perform dose-response curves (0.001–30 µM) with controls (e.g., DMSO vehicle, Y-27632) to validate ROCK-specific effects .
Q. How should H-1152 be stored and reconstituted to maintain stability in cell culture experiments?
Store lyophilized H-1152 at -20°C in desiccated, aliquoted form to prevent hydrolysis. Reconstitute in DMSO (10 mM stock) and dilute in culture media to working concentrations. Avoid freeze-thaw cycles, which degrade potency .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on H-1152’s effects in in vitro vs. in vivo models (e.g., neuroprotection vs. apoptosis modulation)?
Discrepancies often arise from differences in bioavailability, tissue penetration, or off-target effects at high doses. For example:
- In vitro: H-1152 (0.5–10 µM) does not reduce spiral ganglion neuron viability .
- In vivo: H-1152 (0.001–3 µM) inhibits tumor growth but may alter vascular permeability . Validate findings using complementary methods (e.g., ROCK siRNA knockdown, phospho-MYPT1 Western blotting) and compare with in vivo pharmacokinetic data .
Q. What experimental designs are critical for isolating ROCK-specific signaling when using H-1152 in complex systems (e.g., vascular remodeling or neural development)?
- Co-treatment controls : Use LPA (Rho activator) or calyculin A (phosphatase inhibitor) to confirm ROCK-dependent phosphorylation events .
- Secondary assays : Pair H-1152 with RhoA/ROCK pathway reporters (e.g., FRET-based RhoA biosensors) .
- Temporal analysis : Short-term exposure (1–6 hr) for acute cytoskeletal changes vs. long-term (24–72 hr) for transcriptional effects .
Q. How can researchers address variability in H-1152’s efficacy across cell types, such as endothelial cells vs. neurons?
Variability may stem from differential ROCK isoform expression (ROCK1 vs. ROCK2) or crosstalk with parallel pathways (e.g., Wnt/β-catenin). Mitigate this by:
Q. What statistical approaches are recommended for analyzing H-1152’s dose-dependent effects on cytoskeletal dynamics (e.g., neurite length, cell contraction)?
Use non-linear regression to calculate EC50/IC50 values and two-way ANOVA for time- and dose-dependent effects. For high-content imaging data (e.g., actin fiber quantification), apply Kolmogorov-Smirnov tests to compare distributions .
Methodological Guidance for Data Interpretation
Q. How should researchers validate H-1152’s target engagement in novel experimental systems?
- Biochemical assays : Measure ROCK activity via MYPT1 phosphorylation (Thr853) .
- Phenotypic rescue : Reverse H-1152-induced effects (e.g., cell rounding) with constitutively active RhoA .
- Kinase profiling screens : Test H-1152 against kinase panels to confirm selectivity .
Q. What controls are essential when studying H-1152’s role in apoptosis or cell survival?
- Positive controls : Staurosporine (apoptosis inducer) or Z-VAD-FMK (caspase inhibitor).
- Negative controls : Include untreated cells and ROCK-independent stressors (e.g., H2O2) .
Data Contradiction Analysis
Q. How to resolve inconsistencies in H-1152’s reported effects on vascular permeability and angiogenesis?
Conflicting results may reflect endothelial cell heterogeneity or assay conditions. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
